molecular formula C24H24ClN5S B7834842 4-(4-CHLOROPHENYL)-6-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-6-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834842
M. Wt: 450.0 g/mol
InChI Key: JTIOXPCNWDLPJQ-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with a chlorophenyl group, a methylthio group, and a piperidinylphenylamino group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution Reactions:

    Amination: The piperidinylphenylamino group is introduced via an amination reaction, often using palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-6-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinase activity, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-{[4-(4-methylpiperidin-1-yl)phenyl]amino}-1,3-thiazole-5-carbonitrile
  • 4-(4-Chlorophenyl)-2-{[4-(4-methylpiperidin-1-yl)phenyl]amino}-1,3-oxazole-5-carbonitrile

Uniqueness

4-(4-CHLOROPHENYL)-6-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties compared to similar compounds. Its combination of a chlorophenyl group, a methylthio group, and a piperidinylphenylamino group makes it a versatile molecule for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-[4-(4-methylpiperidin-1-yl)anilino]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5S/c1-16-11-13-30(14-12-16)20-9-7-19(8-10-20)27-23-21(15-26)22(28-24(29-23)31-2)17-3-5-18(25)6-4-17/h3-10,16H,11-14H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIOXPCNWDLPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=NC(=C3C#N)C4=CC=C(C=C4)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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